A Comparative Pharmacological Profile: Pholedrine Hydrochloride vs. Methamphetamine
A Comparative Pharmacological Profile: Pholedrine Hydrochloride vs. Methamphetamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed comparative analysis of the pharmacological profiles of Pholedrine (B1677695) hydrochloride and Methamphetamine. While both are substituted phenethylamines, their pharmacological actions, potencies, and clinical applications differ significantly. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms of action, receptor interactions, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their characterization.
Mechanism of Action and Receptor Interactions
Methamphetamine
Methamphetamine is a potent central nervous system stimulant that primarily acts as a serotonin-norepinephrine-dopamine releasing agent.[2] Its mechanism of action is complex, involving multiple protein targets:
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Monoamine Transporters (DAT, NET, SERT): Methamphetamine is a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It is taken up into the presynaptic neuron by these transporters. Inside the neuron, it disrupts the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration and subsequent reverse transport (efflux) into the synaptic cleft.[3] Methamphetamine exhibits a higher affinity for NET compared to DAT.[4]
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Trace Amine-Associated Receptor 1 (TAAR1): Methamphetamine is an agonist at TAAR1, an intracellular G-protein coupled receptor.[3][4] Activation of TAAR1 by methamphetamine triggers downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can lead to the phosphorylation and internalization of the dopamine transporter, thereby reducing dopamine uptake.[3][4][5][6]
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Sigma Receptors (σ1 and σ2): Methamphetamine also binds to sigma receptors, with a preferential affinity for the σ1 subtype.[7] The interaction with sigma receptors may contribute to some of its physiological and behavioral effects.
Pholedrine Hydrochloride
Pholedrine is classified as an indirect-acting sympathomimetic amine, with a mechanism of action similar to ephedrine (B3423809) and tyramine.[8][9] Its primary effect is to stimulate the release of norepinephrine from presynaptic nerve terminals.[9][10] This leads to the activation of adrenergic receptors and subsequent sympathomimetic effects, such as vasoconstriction and mydriasis (pupil dilation).[10][11] Unlike methamphetamine, which has pronounced central effects, pholedrine's actions are predominantly peripheral. Due to a lack of available binding data, its direct interaction with monoamine transporters, TAAR1, or sigma receptors at pharmacologically relevant concentrations has not been quantitatively characterized.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for methamphetamine. A corresponding table for pholedrine hydrochloride cannot be provided due to the scarcity of publicly available binding affinity and pharmacokinetic data.
Table 1: Methamphetamine Receptor and Transporter Binding Affinities (Ki)
| Target | Species | Assay Type | Radioligand | Ki (nM) | Reference(s) |
| DAT | Human | Competition Binding | [³H]WIN 35,428 | 130 | (Cited in various reviews) |
| NET | Human | Competition Binding | [³H]Nisoxetine | 15-25 | [4] |
| SERT | Human | Competition Binding | [³H]Paroxetine | 1500 | (Cited in various reviews) |
| TAAR1 | Human | Functional Assay (cAMP) | - | EC50: ~1000 | [6] |
| σ1 Receptor | Guinea Pig | Competition Binding | --INVALID-LINK---Pentazocine | 8,300 | [7] |
| σ2 Receptor | Guinea Pig | Competition Binding | [³H]DTG | 180,000 | [7] |
Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Table 2: Pharmacokinetic Parameters of Methamphetamine
| Parameter | Species | Route | Value | Reference(s) |
| Bioavailability | Human | Oral | 67% | [2] |
| Intranasal | 79% | [2] | ||
| Inhalation | 67-90% | [2] | ||
| Half-life (t½) | Human | - | 9-12 hours (range 5-30) | [2][12] |
| Metabolism | Human | - | CYP2D6, FMO3 | [2] |
| Metabolites | Human | - | Amphetamine, Pholedrine | [2] |
Signaling Pathways
Methamphetamine-TAAR1 Signaling and DAT Trafficking
Methamphetamine's interaction with TAAR1 initiates intracellular signaling cascades that modulate dopamine transporter function. This process is crucial for understanding its acute and long-term effects on the dopaminergic system.
Caption: Methamphetamine-TAAR1 signaling leading to DAT phosphorylation and internalization.
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine Transporter
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
1. Membrane Preparation:
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Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing DAT in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound (e.g., methamphetamine).
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To determine non-specific binding, a parallel set of tubes contains a high concentration of a known DAT inhibitor (e.g., cocaine or benztropine) instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Measurement
This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole above the target brain region.
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
3. Sample Collection:
-
Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Administer the test compound (e.g., methamphetamine) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in dopamine levels.
4. Dopamine Quantification:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Generate a standard curve with known concentrations of dopamine to quantify the samples.
5. Data Analysis:
-
Express the dopamine concentrations in the post-drug samples as a percentage of the baseline levels for each animal.
Open Field Test for Locomotor Activity
This test is used to assess spontaneous locomotor activity and exploratory behavior in rodents, which can be altered by psychostimulants.
1. Apparatus:
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A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.
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The arena is typically equipped with a video camera mounted above for automated tracking or with a grid of infrared beams to detect movement.
2. Procedure:
-
Acclimatize the animal (e.g., a mouse) to the testing room for at least 30 minutes before the test.
-
Administer the test compound (e.g., methamphetamine or pholedrine) or vehicle at a predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
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Record the animal's activity for a set duration (e.g., 30-60 minutes).
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Clean the arena thoroughly between each animal to remove olfactory cues.
3. Data Analysis:
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The tracking software or beam-break system provides data on various parameters, including:
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Total distance traveled: A measure of overall locomotor activity.
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Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
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Rearing frequency: A measure of exploratory behavior.
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Stereotyped behaviors: Repetitive, invariant behaviors that can be induced by high doses of psychostimulants.
-
-
Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Comparative Physiological Effects
| Effect | Methamphetamine | Pholedrine Hydrochloride |
| Central Nervous System | Potent stimulant, euphoria, increased alertness, psychosis at high doses.[2] | Limited central effects at therapeutic doses. |
| Cardiovascular System | Increased heart rate, blood pressure, risk of cardiovascular complications.[11] | Increased blood pressure, potential for reflex bradycardia.[10] |
| Ocular | Mydriasis. | Potent mydriatic agent, used for diagnostic purposes.[8] |
| Locomotor Activity | Dose-dependent increase in locomotor activity, stereotypy at high doses. | Expected to have limited effects on locomotor activity compared to methamphetamine. |
Conclusion
Methamphetamine and pholedrine hydrochloride, while structurally related, exhibit distinct pharmacological profiles. Methamphetamine is a potent, centrally acting psychostimulant with a complex mechanism of action involving the release of multiple monoamines and interaction with TAAR1 and sigma receptors. Its high abuse potential and neurotoxic effects are well-documented. In contrast, pholedrine hydrochloride is primarily an indirect-acting peripheral sympathomimetic that elicits its effects through the release of norepinephrine. The significant lack of quantitative pharmacological data for pholedrine limits a direct and comprehensive comparison with methamphetamine. Further research is warranted to fully characterize the receptor binding profile and pharmacokinetic properties of pholedrine to better understand its pharmacological actions and potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such investigations and for the continued study of these and other psychoactive compounds.
References
- 1. Pholedrine is a marker of direct disposal of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methamphetamine - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 8. Pholedrine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
